molecular formula C18H25N5O2 B15113490 4-{4-[(3-Methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}-6-(oxan-4-yl)pyrimidine

4-{4-[(3-Methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}-6-(oxan-4-yl)pyrimidine

Cat. No.: B15113490
M. Wt: 343.4 g/mol
InChI Key: AKGYQMCZVFAKOB-UHFFFAOYSA-N
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Description

4-{4-[(3-Methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}-6-(oxan-4-yl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with oxan-4-yl and piperazin-1-yl groups. The presence of the oxazole ring and piperazine moiety makes it a compound of interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(3-Methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}-6-(oxan-4-yl)pyrimidine typically involves multi-step organic reactions. One common approach starts with the preparation of the oxazole ring, followed by the formation of the piperazine derivative. The final step involves the coupling of these intermediates with a pyrimidine derivative under controlled conditions.

    Oxazole Ring Formation: The oxazole ring can be synthesized via cyclization reactions involving appropriate precursors such as 3-methyl-1,2-oxazol-5-ylmethylamine.

    Piperazine Derivative Formation: The piperazine derivative is prepared by reacting piperazine with suitable alkylating agents.

    Coupling Reaction: The final coupling reaction involves the reaction of the oxazole and piperazine intermediates with a pyrimidine derivative under conditions such as reflux in an appropriate solvent, often in the presence of a base or catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring.

    Reduction: Reduction reactions can target the pyrimidine ring or the oxazole ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrimidine or oxazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-{4-[(3-Methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}-6-(oxan-4-yl)pyrimidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[(3-Methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}-6-(oxan-4-yl)pyrimidine is unique due to its specific combination of functional groups, which confer distinct biological activities and make it a valuable compound for medicinal research.

Properties

Molecular Formula

C18H25N5O2

Molecular Weight

343.4 g/mol

IUPAC Name

3-methyl-5-[[4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]methyl]-1,2-oxazole

InChI

InChI=1S/C18H25N5O2/c1-14-10-16(25-21-14)12-22-4-6-23(7-5-22)18-11-17(19-13-20-18)15-2-8-24-9-3-15/h10-11,13,15H,2-9,12H2,1H3

InChI Key

AKGYQMCZVFAKOB-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)CN2CCN(CC2)C3=NC=NC(=C3)C4CCOCC4

Origin of Product

United States

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